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Introduction

AMG-458 is a potent and selective, orally bioavailable, ATP-competitive small molecule
inhibitor of the c-Met receptor tyrosine kinase.[1] Deregulation of the c-Met signaling pathway,
often through overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is
implicated in the tumorigenesis and metastasis of various human cancers.[2][3] AMG-458 has
demonstrated significant anti-tumor activity in preclinical models by effectively blocking c-Met
phosphorylation and downstream signaling.[1] This technical guide provides a comprehensive
overview of the key preclinical findings for AMG-458, including its in vitro and in vivo efficacy,
pharmacokinetic profile, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of AMG-458.

Table 1: In Vitro Inhibitory Activity of AMG-458
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Target/Cell Line Parameter Value (nM) Reference
Human c-Met
, Ki 1.2 [2][4]
(enzymatic)
Mouse c-Met
_ Ki 2.0 [2][5]
(enzymatic)
Wild-type c-Met
yP _ Ki 1.2 [6]
(enzymatic)
c-MetH1094R
, Ki 0.5 [6]
(enzymatic)
c-MetV1092I
_ Ki 1.1 [6]
(enzymatic)
c-MetD1228H
, Ki 2.2 [6]
(enzymatic)
c-Met Enzymatic
. ICso 2 [1]
Activity
c-Met Phosphorylation
ICs0 60 [11[31[4][6]
(PC3 cells)
c-Met Phosphorylation
ICs0 120 [3][41[6]
(CT26 cells)
c-Met Phosphorylation
ICso 690 [3]

(Huvec cells)

Table 2: In Vivo Efficacy of AMG-458 in Xenograft Models

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4161137/
https://bio-protocol.org/exchange/minidetail?id=10788320&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4161137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4110054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
http://www.mcgillradiobiology.ca/wp-content/uploads/2015/06/Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf
http://www.mcgillradiobiology.ca/wp-content/uploads/2015/06/Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf
https://www.science.gov/topicpages/u/u87+glioblastoma+xenograft
https://bio-protocol.org/exchange/minidetail?id=10788320&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://www.science.gov/topicpages/u/u87+glioblastoma+xenograft
https://bio-protocol.org/exchange/minidetail?id=10788320&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://www.science.gov/topicpages/u/u87+glioblastoma+xenograft
https://www.benchchem.com/product/b1684692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Associated
Xenograft Plasma
Parameter Value (mg/kg) . Reference
Model Concentration
(AUCo-24)
NIH-3T3/TPR-
Met (ligand- EDso 12 96 uMh [1]
independent)
U-87 MG
glioblastoma
_ EDso 16 130 pMh [1]
(ligand-
dependent)
NIH-3T3/TPR-
EDgo ~34 Not Reported [3]
Met
U-87 MG
) EDoo ~59 Not Reported [3]
glioblastoma
HGF-mediated c-
Met ~15uM at 6
) EDoo ~30 [4]
phosphorylation hours
(mouse liver)
Table 3: Pharmacokinetic Parameters of AMG-458
Volume of .
. Clearance (CL) o Half-life (t1/2)
Species Distribution Reference
(L/h)/kg (h)
(Vss) (L/kg)
Mouse 0.16 0.31 1.3 [2]
Rat 0.73 0.62 1.0 2]

Table 4: Metabolic Stability of AMG-458 in Liver Microsomes
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Species Intrinsic Clearance (Clint) (ML/min)/mg
Mouse <5

Rat 62

Dog 8

Monkey 8

Human 18

Mechanism of Action and Signaling Pathway

AMG-458 exerts its anti-tumor effects by inhibiting the c-Met receptor tyrosine kinase.[1] Upon
binding of its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, creating
docking sites for various downstream signaling molecules. This activation cascade promotes
cell survival, proliferation, migration, and invasion.[2][3] AMG-458, as an ATP-competitive
inhibitor, prevents this initial phosphorylation step. Preclinical studies have shown that inhibition
of c-Met by AMG-458 leads to a reduction in the phosphorylation of downstream effectors,
including Akt and Erk.[4] The combination of AMG-458 with radiation therapy has been shown
to synergistically increase apoptosis in the H441 non-small cell lung cancer cell line, an effect
correlated with the reduction of p-Akt and p-Erk levels.[4]
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Caption: AMG-458 inhibits c-Met signaling, leading to reduced cell proliferation, survival, and
migration, and increased apoptosis.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AMG-458 are proprietary.
However, based on the published literature, the following sections outline the likely
methodologies employed in key experiments.

In Vitro c-Met Enzymatic Assay
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This assay is designed to determine the direct inhibitory effect of AMG-458 on the enzymatic
activity of the c-Met kinase.

Reagents

Recombinant c-Met

Procedure
Substrate (e.g., Poly-Glu-Tyr)
Calculate ICso _

Incubate reagents | Stop reaction P> Detect phosphorylation Data analysis

AMG-458 (various concentrations)

Click to download full resolution via product page

Caption: Workflow for a typical in vitro c-Met enzymatic assay.

Methodology:

e Reagents: Recombinant human or mouse c-Met kinase domain, a generic tyrosine kinase
substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of AMG-458.

e Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. The c-Met
enzyme, substrate, and varying concentrations of AMG-458 are pre-incubated.

e Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is
then incubated at a controlled temperature (e.g., 30°C) for a specific duration.

o Detection: The level of substrate phosphorylation is quantified. This can be achieved through
various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody
conjugated to a reporter enzyme (e.g., HRP) or radiometric assays measuring the
incorporation of 32P-ATP.
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o Data Analysis: The results are plotted as the percentage of inhibition versus the
concentration of AMG-458. The ICso value, the concentration of the inhibitor required to
reduce enzyme activity by 50%, is then calculated using non-linear regression analysis.

Cellular c-Met Phosphorylation Assay
This cell-based assay measures the ability of AMG-458 to inhibit HGF-induced c-Met
phosphorylation in a cellular context.

Methodology:

o Cell Culture: Cancer cell lines with known c-Met expression (e.g., PC3, CT26, H441) are
cultured to sub-confluency.

e Serum Starvation: Cells are serum-starved for a period (e.g., 18-24 hours) to reduce basal
levels of receptor tyrosine kinase activation.

« Inhibitor Treatment: Cells are pre-treated with various concentrations of AMG-458 for a
defined time (e.g., 1-2 hours).

o HGF Stimulation: Cells are then stimulated with HGF for a short period (e.g., 15-30 minutes)
to induce c-Met phosphorylation.

o Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is
determined using a standard method like the BCA assay.

o Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-
PAGE and transferred to a membrane. The membrane is probed with primary antibodies
specific for phosphorylated c-Met (p-c-Met) and total c-Met.

» Detection and Analysis: Following incubation with a secondary antibody, the protein bands
are visualized. The band intensities are quantified, and the ratio of p-c-Met to total c-Met is
calculated to determine the extent of inhibition at each AMG-458 concentration.

In Vivo Xenograft Tumor Models

These studies assess the anti-tumor efficacy of AMG-458 in a living organism.
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Caption: General workflow for in vivo xenograft model studies.

Methodology:
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e Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent
rejection of human tumor cells.

e Cell Implantation: Human cancer cells, such as U-87 MG (ligand-dependent) or NIH-3T3
cells engineered to express the constitutively active TPR-Met fusion protein (ligand-
independent), are injected subcutaneously into the flanks of the mice.[1]

o Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). The animals are then randomized into treatment and control groups.

e Drug Administration: AMG-458 is administered orally, typically once or twice daily, at various
dose levels (e.g., 30 mg/kg, 100 mg/kg).[4] The vehicle used for the control group is
administered in the same manner.

» Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using
calipers. Animal body weight is also monitored as an indicator of toxicity.

o Endpoint and Analysis: The study is concluded when tumors in the control group reach a
predetermined size. The anti-tumor activity is evaluated by comparing the tumor growth in
the treated groups to the control group. EDso (the dose required to achieve 50% of the
maximum tumor growth inhibition) can be calculated. At the end of the study, tumors and
plasma may be collected for pharmacokinetic and pharmacodynamic analyses.

Conclusion

The preclinical data for AMG-458 strongly support its profile as a potent, selective, and orally
bioavailable inhibitor of c-Met with significant anti-tumor activity in both ligand-dependent and -
independent tumor models. Its favorable pharmacokinetic properties and demonstrated
mechanism of action through the inhibition of key downstream signaling pathways, such as
PI3K/Akt and MAPK/Erk, provide a solid foundation for its clinical development in cancers with
aberrant c-Met signaling. Further investigation into biomarkers that predict sensitivity to AMG-
458 will be crucial for its successful clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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